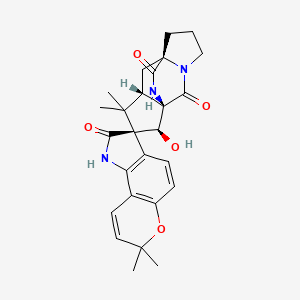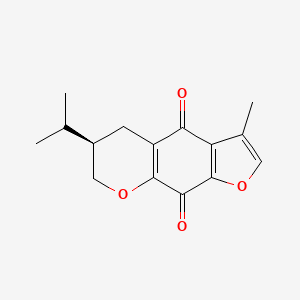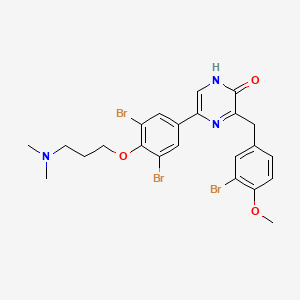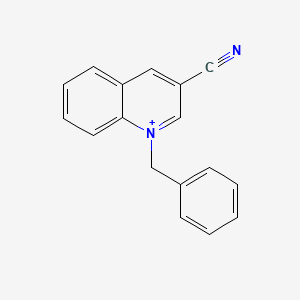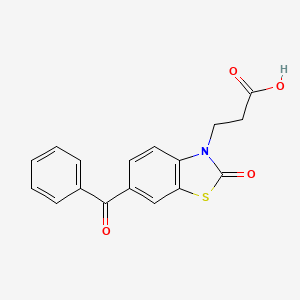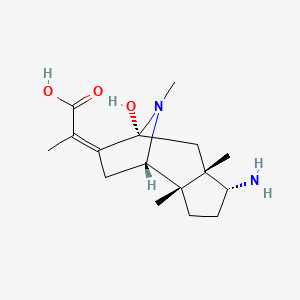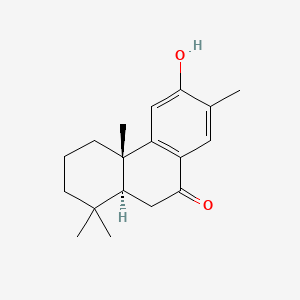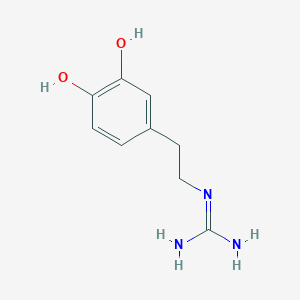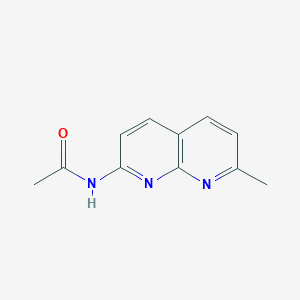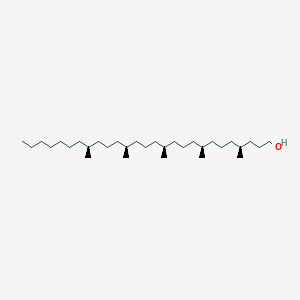
C32-mycoketide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C32 mycoketide is an ultra-long-chain primary fatty alcohol consisting of a C27 chain with a hydroxy group at C-1 and with methyl branches at C-4, -8, -12, -16 and -20, all with S stereochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Importance
- β-D-mannosyl phosphomycoketide (C32-MPM), a glycolipid in Mycobacterium tuberculosis cell walls, is a potent antigen for T-cell activation via CD1c protein. The C32-mycoketide component features a saturated oligoisoprenoid chain with chiral methyl branches, synthesized with high stereopurity using Julia-Kocienski olefinations and diimide reduction, facilitating the study of natural products with similar chiral oligoisoprenoid-like chains (Li, Scharf, Adams, & Piccirilli, 2013).
Phase Behavior in Glycolipid Toxins
- C32-mycoketide, in the form of esters with C18 and C32 threo and erythro mycolic acids, exhibits organized phase behavior in monolayers, with implications for molecular packing influenced by stereochemistry and hydroxyl groups. This insight helps understand the interactions of these glycolipids with mitochondrial membranes (Durand, Welby, Lanéelle, & Tocanne, 1979).
Detection in Mycobacteria
- The detection of C32 mycocerosic acid, alongside tuberculostearic acid, in Mycobacterium species using gas chromatography/mass spectrometry and selected ion monitoring, offers a diagnostic technique for identifying Mycobacterium species, including M. tuberculosis. This method demonstrates the potential for rapid diagnosis of pulmonary tuberculosis (Larsson, Mårdh, Odham, & Westerdahl, 2009).
Fatty Acid Biosynthesis in Mycobacterium tuberculosis
- Mycobacterium tuberculosis synthesizes a range of long-chain fatty acids, including C30 to C56, through a cell-free system, indicating the organism's ability to synthesize mycolic acid precursors and related fatty acids, such as C32-mycoketide. This finding is crucial for understanding the biosynthetic pathways of mycolic acids in mycobacteria (Qureshi, Sathyamoorthy, & Takayama, 1984).
Propiedades
Nombre del producto |
C32-mycoketide |
|---|---|
Fórmula molecular |
C32H66O |
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
(4S,8S,12S,16S,20S)-4,8,12,16,20-pentamethylheptacosan-1-ol |
InChI |
InChI=1S/C32H66O/c1-7-8-9-10-11-17-28(2)18-12-19-29(3)20-13-21-30(4)22-14-23-31(5)24-15-25-32(6)26-16-27-33/h28-33H,7-27H2,1-6H3/t28-,29-,30-,31-,32-/m0/s1 |
Clave InChI |
DCMRHNLNXHZWIX-XDIGFQIYSA-N |
SMILES isomérico |
CCCCCCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCO |
SMILES canónico |
CCCCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1247966.png)
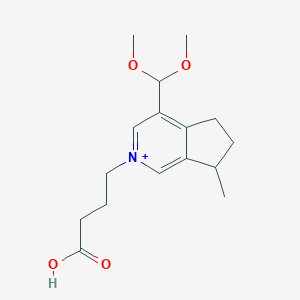
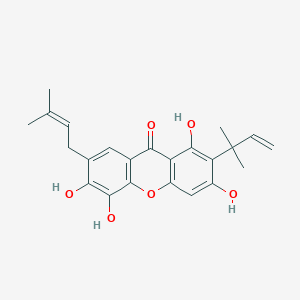
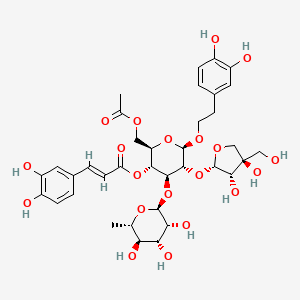
![(2S,4S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1247972.png)
